
1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one, also known as BBMH, is an organic compound with a molecular weight of 297.32 g/mol. It is a colorless solid that is insoluble in water. BBMH is a versatile compound that has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Conducting Polymers and Electropolymerization
A study on conducting polymers derived from pyrrole-based monomers, including those related to pyridine derivatives, highlighted their utility in creating materials with low oxidation potentials. These polymers exhibit stability in their conducting form, indicating potential applications in electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Luminescence Tuning Through Protonation
Research on heteroatomic conjugated polymers, including those based on pyridine derivatives, has shown that protonation can significantly affect their structural and spectroscopic properties. This process enables the tuning of luminescence, offering applications in optoelectronics and sensor technologies (Monkman, Pålsson, Higgins, Wang, Bryce, Batsanov, & Howard, 2002).
Photophysical Properties of Lanthanide Complexes
The synthesis and study of lanthanide-based coordination polymers, using pyridyl and benzyl derivatives, have been reported. These materials exhibit interesting photophysical properties, with potential applications in luminescence-based devices and sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Coordination Polymers with Silver(I)
Coordination polymers formed from silver(I) and bifunctional pyridyl ligands have been explored, indicating the formation of structures dependent on ligand choice and stoichiometry. These findings have implications for the development of novel materials with potential catalytic and optical applications (Oh, Stern, & Mirkin, 2005).
Polyimides with Pyridine Moieties
The synthesis of novel polyimides derived from pyridine-containing monomers has been reported, showcasing materials with excellent thermal stability, mechanical properties, and low dielectric constants. These polyimides are suitable for advanced electronics and aerospace applications (Wang, Li, Ma, Zhang, & Gong, 2006).
properties
IUPAC Name |
2-(hydroxymethyl)-1,5-bis(phenylmethoxy)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-13-18-11-19(23)20(24-14-16-7-3-1-4-8-16)12-21(18)25-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOSZRTWCBRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

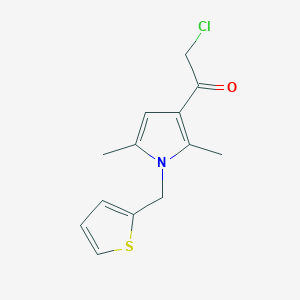
![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
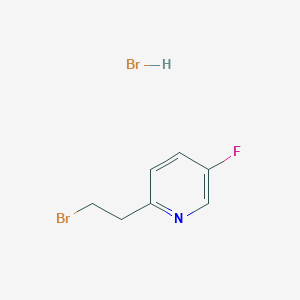
![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)
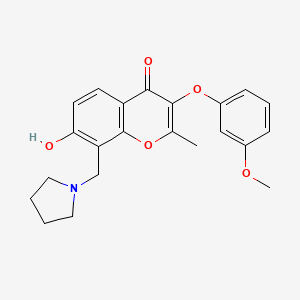
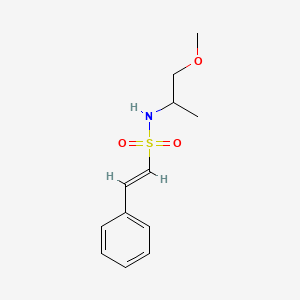

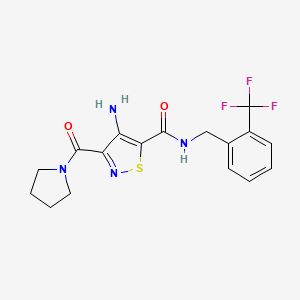
![Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2827357.png)

![N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2827362.png)
![N-(2,6-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2827363.png)